molecular formula C17H16ClNO3 B3940966 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide

Cat. No.: B3940966
M. Wt: 317.8 g/mol
InChI Key: AMZQHVAWLDUCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a 2-chloro group and a 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized via the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Alkylation: The benzodioxin intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The alkylated benzodioxin is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzodioxin ring can be oxidized to form quinones or reduced to form dihydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Formation of new amides or thioethers.

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The benzodioxin moiety may interact with hydrophobic pockets, while the chloro group can form halogen bonds, enhancing binding affinity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]acetamide
  • 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]propionamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide may exhibit unique properties due to the presence of the benzamide core, which can enhance its binding affinity and specificity for certain biological targets. The chloro group also provides additional sites for chemical modification, allowing for the development of derivatives with improved activity and selectivity.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11(19-17(20)12-6-2-3-7-13(12)18)16-10-21-14-8-4-5-9-15(14)22-16/h2-9,11,16H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZQHVAWLDUCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.